molecular formula C17H21N5O3S B2704634 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 886917-12-0

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2704634
CAS No.: 886917-12-0
M. Wt: 375.45
InChI Key: RLKXLPLHBGYBDZ-UHFFFAOYSA-N
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Description

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone is a novel small molecule compound of significant interest in the field of immuno-oncology research. It functions as a potent and selective inhibitor of the adenosine A2A receptor (A2AR) . The adenosine A2A receptor is a key immunosuppressive pathway in the tumor microenvironment; high levels of extracellular adenosine, often produced by tumors via the enzyme CD73, engage A2AR on immune cells such as T cells and Natural Killer (NK) cells, suppressing their cytotoxic functions and leading to T cell anergy . By antagonizing the A2A receptor, this compound has the potential to block this immunosuppressive signal, thereby restoring anti-tumor immunity and enhancing the body's natural ability to fight cancer . This compound is structurally characterized by a thiazolo[3,2-b][1,2,4]triazole core, a furan ring, and a piperazine moiety, and it belongs to a class of inhibitors specifically designed for cancer therapy. A critical feature of these research compounds is their engineered profile to have limited central nervous system (CNS) penetrance. This is a distinct advantage for investigating anti-tumor immune responses while aiming to minimize potential off-target neurological effects, a consideration for earlier A2A inhibitors developed for CNS disorders . Researchers can utilize this A2A inhibitor as a valuable tool compound to explore adenosine-mediated immunosuppression in various cancer models and to investigate novel combination therapies with other immunomodulatory agents. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-3-13-18-17-22(19-13)16(24)15(26-17)14(12-5-4-10-25-12)21-8-6-20(7-9-21)11(2)23/h4-5,10,14,24H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKXLPLHBGYBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of heterocyclic compounds and is characterized by its unique structural features that include a thiazolo[3,2-b][1,2,4]triazole moiety and a piperazine derivative. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H25N5O3SC_{20}H_{25}N_{5}O_{3}S, with a molecular weight of approximately 415.51 g/mol. The structure incorporates various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H25N5O3S
Molecular Weight415.51 g/mol
PurityTypically 95%
CAS Number898350-36-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

  • Starting Materials : Utilizing commercially available precursors.
  • Reagents : Common solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.
  • Reactions : Controlled temperatures and inert atmospheres are critical to prevent degradation.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : Compounds similar to the one have demonstrated IC50 values around 6.2 μM.
  • Breast Cancer (T47D) : Other derivatives showed IC50 values of 43.4 μM and 27.3 μM against T47D cell lines .

Antimicrobial Activity

The thiazolo[3,2-b][1,2,4]triazole moiety is known for its antimicrobial properties. Research on related compounds indicates:

  • Antibacterial Activity : Certain derivatives have shown comparable effectiveness to standard antibiotics like streptomycin against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)ethanone:

  • Study on Triazole Derivatives :
    • Objective : To evaluate the anticancer efficacy of triazole derivatives.
    • Findings : Specific derivatives exhibited significant cytotoxicity against breast cancer cell lines when compared with cisplatin .
  • Antimicrobial Screening :
    • Objective : To assess the antibacterial properties of thiazole-containing compounds.
    • Findings : Some compounds demonstrated effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Thiazolo-triazole + piperazine-ethanone Furan-2-yl, 2-ethyl, 6-hydroxy Not explicitly reported (analogs suggest antimicrobial/antitumor) Multi-step, likely involving POCl3 or triethylamine-mediated coupling
4-[(3-Fluorophenyl)...methanone (898349-60-5) Thiazolo-triazole + piperazine 3-Fluorophenyl, 2-ethyl, 6-hydroxy Unreported, but fluorophenyl may enhance CNS penetration Similar to target compound, with fluorophenyl precursor
Ethyl 5-...thiadiazole-2-carboxylate (9b) Thiadiazole-triazole Phenyl, ethylidene hydrazine Antiproliferative (via thiadiazole core) Ethanol/triethylamine reflux
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole + piperidine Aryl groups (e.g., nitrophenyl) AChE inhibition (IC50: 1.2–8.7 µM) Chloroacetyl chloride + piperidine in acetonitrile
6-Arylidene-2-phenyl-tetrahydrothiazolo-triazol-5-ones (3a–f) Thiazolo-triazole Arylidene, phenyl Antimicrobial (MIC: 12.5–50 µg/mL) Ethanol/water mixtures with NaOH

Key Differences in Bioactivity and Physicochemical Properties

Substituent Effects: The furan-2-yl group in the target compound may improve metabolic stability compared to 3-fluorophenyl in its analog (898349-60-5), as furans are less prone to oxidative degradation . Piperazine vs. Piperidine: Piperazine derivatives (e.g., target compound) generally exhibit higher solubility than piperidine analogs (e.g., 1-(1-aryl-tetrazol-5-yl)-2-piperidinyl ethanones) due to increased hydrogen-bonding capacity .

Synthetic Complexity: The target compound’s synthesis likely requires POCl3-mediated cyclization (as in ), which is harsher than the triethylamine/ethanol conditions used for thiadiazole derivatives (e.g., 9b) . Yields for thiazolo-triazoles (e.g., 49% in ) are lower than those for tetrazole-piperidine derivatives (70–85% in ), reflecting the challenge of fused heterocycle formation .

Biological Performance: Thiazolo-triazoles (target compound and 3a–f) show broader antimicrobial activity compared to tetrazole-piperidine derivatives, which are more selective for AChE inhibition .

Research Findings and Trends

  • Crystal Packing : The triazolothiadiazole ring in analogs (e.g., ) adopts a planar conformation (max deviation: 0.013 Å), stabilized by C–H···π interactions. This rigidity may improve target binding compared to flexible tetrazole derivatives .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., 3-fluorophenyl in ) enhance cytotoxicity but reduce solubility.
    • Piperazine-acetyl linkers balance lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted drugs .

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